5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[3,4-c]pyrrole core, which can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative and a furan derivative. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization.
The next step involves the introduction of the spiro-indene moiety. This can be achieved through a spirocyclization reaction, where the furo[3,4-c]pyrrole intermediate is reacted with an indene derivative under specific conditions. The reaction may require the use of a Lewis acid catalyst, such as aluminum chloride, to promote the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the tetrone structure. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions might involve reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity. The spiro structure is often found in natural products with significant biological properties, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or organic semiconductors. Its structural features might impart desirable properties to these materials, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure could facilitate unique binding modes, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,2’-pyrrole] derivatives: These compounds share the spiro linkage and indene-pyrrole core but differ in substituents and additional ring structures.
Furo[3,4-c]pyrrole derivatives: Compounds with similar furo-pyrrole cores but lacking the spiro-indene structure.
Indene derivatives: Simple indene compounds without the spiro or furo-pyrrole components.
Uniqueness
The uniqueness of 5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its combination of a spiro linkage with a furo[3,4-c]pyrrole and an indene moiety. This structural complexity can lead to unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C27H19NO5 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
5-(2-methylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H19NO5/c1-15-9-5-8-14-19(15)28-25(31)20-21(26(28)32)27(33-22(20)16-10-3-2-4-11-16)23(29)17-12-6-7-13-18(17)24(27)30/h2-14,20-22H,1H3 |
InChI Key |
GGLJFYXFKKPCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6 |
Origin of Product |
United States |
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